3-(3S

描述

Synthesis Analysis

The synthesis of methyl derivatives often involves multiple steps including oxidation, condensation, and refinement processes. For instance, Methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-l-galacto-hexopyranoside, a related compound, was synthesized through periodate oxidation of methyl α-l-rhamnopyranoside followed by condensation with methyl nitroacetate. The structure was confirmed through analytical and spectral data, and X-ray diffraction studies (Escribano et al., 1990).

Molecular Structure Analysis

The molecular structure of methyl derivatives is often determined using X-ray diffraction and electron diffraction methods. For example, the molecular structure of gaseous B(CH3)3 was determined using electron diffraction, revealing significant information about bond lengths and angles (Bartell & Carroll, 1965).

Chemical Reactions and Properties

Methyl compounds engage in various chemical reactions, reflecting their chemical properties. For example, the transition metal-free C(sp3)-H bond coupling among three methyl groups was developed, allowing for direct C(sp3)-H bond coupling and affording one C-C bond and one C=C bond under metal-free conditions (Liu et al., 2017).

Physical Properties Analysis

The physical properties of methyl derivatives, such as melting points, boiling points, and solubility, are essential for understanding their behavior in different environments. However, specific studies detailing these aspects for "Methyl 3-(3S)" were not directly found in the provided literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation, are crucial for methyl compounds' applications and handling. For instance, the covalency in highly polar bonds of methylalkalimetal oligomers (CH3M)n shows how the C-M bond becomes longer and weaker from Li to Rb, indicating variations in reactivity and stability across different methyl derivatives (Bickelhaupt, Solà, & Fonseca Guerra, 2006).

科学研究应用

甲基溴的破坏: 甲基溴是一种熏蒸剂,它利用活性炭和硫代硫酸盐或电解法进行捕获和降解。这对于减轻其对平流层臭氧消耗的负面影响至关重要 (Yang 等人,2015 年).

甲基碘的光电离: 在同步辐射和激光等各种光源下,研究了甲基碘在单体和分子聚集体中的行为 (Das 等人,2017 年).

甲基自由基的光解动力学: 这项研究探讨了甲基自由基的解离机制,提供了对导致不同光解产物的反应途径的见解 (Poullain 等人,2016 年).

组蛋白甲基化: 探索了组蛋白 H3 上赖氨酸 4 的甲基化过程,提供了对这种表观遗传标记的结构和功能后果的见解 (Ruthenburg 等人,2007 年).

C(sp3)–H 甲基化: 本文提出了一种甲基化与氮或芳基环相邻的碳中心的方法,这对于优化药物研究中的小分子性质至关重要 (Vasilopoulos 等人,2021 年).

含硅环的构象性质: 这项研究重点关注 1-甲基-1-硅环己烷的构象性质,结合了实验方法和量子化学计算 (Arnason 等人,2002 年).

元素的生物甲基化: 对生物甲基化(一种将甲基从一个原子转移到另一个原子的酶促过程)进行了综述,重点关注研究较少的元素及其在环境修复中的应用 (Thayer,2002 年).

Cu-Co 协同作用的催化和 XPS 方面: 本文讨论了用甲醇对苯酚进行催化甲基化以及催化剂组成对该过程的影响 (Mathew 等人,2002 年).

冷甲基自由基的磁阱: 该研究展示了在反亥姆霍兹磁阱中捕获甲基自由基,为研究受量子统计支配的冷分子和反应开辟了可能性 (Liu 等人,2016 年).

发现键合异常的甲基: 本文报道了一种甲基键合构象独特的化合物,加深了对酶立体化学偏好的理解 (Stinson,1987 年).

甲基标记作为 NMR 探针: 本研究使用甲基标记来研究蛋白质系统中的结构和动力学,重点介绍了其在研究蛋白酶体和 ClpP 蛋白酶中的应用 (Religa 等人,2011 年).

绿色化学教育: 本文讨论了一个本科项目,重点关注使用离子液体作为溶剂和催化剂制备 3-(甲氧羰基)香豆素,展示了化学研究和绿色化学中的创新思想 (Verdía 等人,2017 年).

安全和危害

The safety data sheet (SDS) provides information about the potential hazards of a chemical and how to handle it safely. An SDS for a related compound, “Methyl (S)-(+)-3-hydroxybutyrate”, was found . It is classified as a combustible liquid and precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

属性

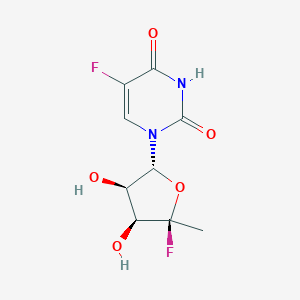

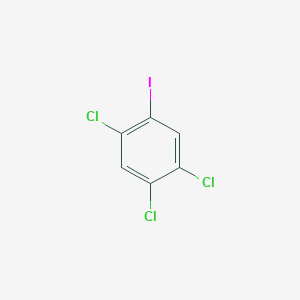

IUPAC Name |

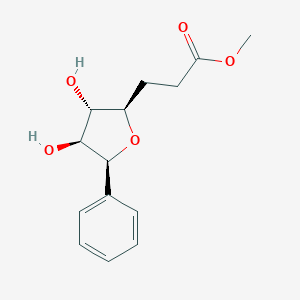

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)